Tetrafluoro(perfluoroisopropyl)iodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluoro(perfluoroisopropyl)iodine is a chemical compound with the molecular formula C3F11I. It consists of three carbon atoms, eleven fluorine atoms, and one iodine atom . This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of Tetrafluoro(perfluoroisopropyl)iodine typically involves the use of hypervalent iodine reagents. One common method is oxidative fluorination using Selectfluor, which provides a mild and efficient route to hypervalent iodine(V) fluorides . This method avoids the use of harsh fluorinating reagents and allows for the isolation of pure iodine(V) fluorides after a simple work-up. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s stability and purity.
Analyse Chemischer Reaktionen
Tetrafluoro(perfluoroisopropyl)iodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, iodide ions, and thiosulfate ions . For example, in the iodine clock reaction, hydrogen peroxide reacts with iodide ions to produce iodine molecules, which can further react with thiosulfate ions to form iodide ions again . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrafluoro(perfluoroisopropyl)iodine has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique chemical properties make it valuable in the synthesis of fluorinated polymers and surfactants . Additionally, it is used in the development of energy storage and conversion devices, such as batteries and fuel cells, due to its high chemical and thermal stability . The compound’s ability to form stable complexes with other molecules also makes it useful in various industrial applications.
Wirkmechanismus
The mechanism of action of Tetrafluoro(perfluoroisopropyl)iodine involves its ability to form stable complexes with other molecules through halogen bonding. This interaction stabilizes the iodine center and allows the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Tetrafluoro(perfluoroisopropyl)iodine can be compared with other fluorinated compounds, such as hexafluorobenzene and perfluorooctanoic acid . While these compounds share some chemical properties, this compound is unique in its structure and reactivity. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties, preparation methods, and reactivity make it valuable in various fields, including chemistry, materials science, and energy storage. Understanding its mechanism of action and comparing it with similar compounds highlights its uniqueness and potential for future applications.
Eigenschaften
CAS-Nummer |
51585-87-6 |
---|---|
Molekularformel |
C3F11I |
Molekulargewicht |
371.92 g/mol |
IUPAC-Name |
tetrafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-λ5-iodane |
InChI |
InChI=1S/C3F11I/c4-1(2(5,6)7,3(8,9)10)15(11,12,13)14 |
InChI-Schlüssel |
QRFPBURBLYVAPU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)I(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.